molecular formula C14H23NO4 B143678 Boc-oic-OH CAS No. 811420-46-9

Boc-oic-OH

Cat. No. B143678
M. Wt: 269.34 g/mol
InChI Key: POJYGQHOQQDGQZ-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-oic-OH, also known as tert-butyloxycarbonyl-L-ornithine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid ornithine and is commonly used as a building block for peptide synthesis. In

Scientific Research Applications

Boc-oic-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes such as signaling, enzymatic activity, and immune response. Boc-oic-OH is used to protect the amino group of ornithine during peptide synthesis, which allows for the selective addition of other amino acids to the peptide chain.

Mechanism Of Action

Boc-oic-OH acts as a protecting group for the amino group of ornithine. During peptide synthesis, the amino group of ornithine can react with other reagents and interfere with the desired reaction. Boc-oic-OH protects the amino group by forming a stable carbamate linkage, which prevents unwanted reactions from occurring.

Biochemical And Physiological Effects

Boc-oic-OH has no known biochemical or physiological effects on its own. Its role is limited to peptide synthesis, where it acts as a protecting group for the amino group of ornithine.

Advantages And Limitations For Lab Experiments

The use of Boc-oic-OH in peptide synthesis has several advantages. It allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. It is also relatively easy to remove the Boc protecting group using mild acid conditions.
However, there are also limitations to the use of Boc-oic-OH. It can be expensive and time-consuming to synthesize, which can limit its availability for some research projects. Additionally, the removal of the Boc protecting group can be difficult in some cases, which can lead to low yields or impurities in the final product.

Future Directions

There are several future directions for research involving Boc-oic-OH. One area of interest is the development of new protecting groups that can provide better selectivity and efficiency in peptide synthesis. Additionally, there is potential for the use of Boc-oic-OH in the synthesis of new peptides with unique biological properties. Finally, there is an opportunity to explore the use of Boc-oic-OH in the development of new drugs and therapeutic agents.
Conclusion:
Boc-oic-OH is a valuable tool in scientific research, particularly in the field of peptide synthesis. Its ability to protect the amino group of ornithine allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. While there are limitations to its use, such as cost and difficulty in removing the protecting group, there are also many opportunities for future research involving Boc-oic-OH.

Synthesis Methods

Boc-oic-OH can be synthesized through the reaction of tert-butyl chloroformate with L-ornithine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or sodium bicarbonate. The resulting product is then purified through recrystallization or column chromatography.

properties

CAS RN

811420-46-9

Product Name

Boc-oic-OH

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1

InChI Key

POJYGQHOQQDGQZ-VWYCJHECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O

SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O

Pictograms

Flammable; Irritant

synonyms

(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester

Origin of Product

United States

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